1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate is a complex organic compound with the molecular formula C14H23ClN2O4 This compound is known for its unique structure, which includes a pyrrolidinium core and a perchlorate anion
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate involves several steps. One common method includes the reaction of 2-methyl-5-pyrrolidino-2,4-pentadienylidene with pyrrolidinium perchlorate under controlled conditions . The reaction typically requires specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Analyse Chemischer Reaktionen
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-5-pyrrolidino-2,4-pentadienylidene)pyrrolidinium perchlorate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar pyrrolidine core but differ in their substituents and overall structure.
Pyrrolizines: These compounds have a fused ring system that includes a pyrrolidine ring.
Pyrrolidine-2-one and pyrrolidine-2,5-diones: These compounds have different functional groups attached to the pyrrolidine ring.
Eigenschaften
CAS-Nummer |
22966-83-2 |
---|---|
Molekularformel |
C14H23ClN2O4 |
Molekulargewicht |
318.79 g/mol |
IUPAC-Name |
1-(4-methyl-5-pyrrolidin-1-ium-1-ylidenepenta-1,3-dienyl)pyrrolidine;perchlorate |
InChI |
InChI=1S/C14H23N2.ClHO4/c1-14(13-16-10-4-5-11-16)7-6-12-15-8-2-3-9-15;2-1(3,4)5/h6-7,12-13H,2-5,8-11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
WLCJLILAPNEMNQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=CC=CN1CCCC1)C=[N+]2CCCC2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.